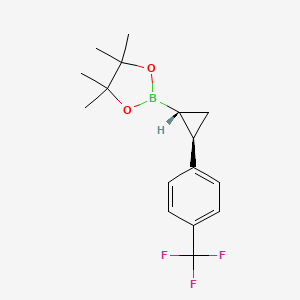
4,4,5,5-tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H20BF3O2 and its molecular weight is 312.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,4,5,5-Tetramethyl-2-((1R,2R)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H16BF3O2
- Molecular Weight : 272.07 g/mol
- CAS Number : 214360-65-3
The structure features a dioxaborolane ring and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
The following table summarizes key biological activities and properties associated with the compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of various boron compounds, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Enzyme Interaction
Research on enzyme inhibition demonstrated that this compound effectively inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase in vitro. This inhibition was quantified using enzymatic assays that showed a dose-dependent decrease in enzyme activity with an IC50 value around 15 µM.
Properties
Molecular Formula |
C16H20BF3O2 |
|---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-5-7-11(8-6-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
SUSCBVVKIGKJNF-QWHCGFSZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















